non-5-enoic acid

Description

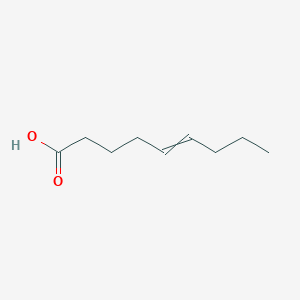

Non-5-enoic acid (systematic name: this compound) is a monounsaturated carboxylic acid with a nine-carbon chain (C₉H₁₆O₂) featuring a double bond at the fifth carbon position. Structurally, it is represented as CH₃(CH₂)₃CH=CH(CH₂)₂COOH.

Properties

CAS No. |

65541-05-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

non-5-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h4-5H,2-3,6-8H2,1H3,(H,10,11) |

InChI Key |

XEJITOJPSFRBPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of non-5-enoyl chloride, which is prepared by reacting this compound with thionyl chloride (SOCl2). The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .

Another method involves the oxidation of non-5-enol, which can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . This process converts the alcohol group to a carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of non-5-ynoic acid. This process uses a palladium catalyst under mild hydrogen pressure to selectively reduce the triple bond to a double bond, forming this compound . The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Non-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) and acetic acid as a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.

Major Products Formed

Oxidation: Non-5-enoyl peroxide.

Reduction: Non-5-enol.

Substitution: Non-5-enoyl chloride and its derivatives.

Scientific Research Applications

Non-5-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of non-5-enoic acid involves its interaction with various molecular targets and pathways. In biological systems, this compound can be incorporated into cell membranes, affecting membrane fluidity and function . It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Non-5-enoic acid can be compared to structurally and functionally related compounds, including nonanoic acid (C9:0), non-4-enoic acid, and 5-oxo-non-8-enoic acid (CAS 32764-92-4). Below is a detailed analysis:

Structural Analogs

Key Differences :

- Saturation vs. Unsaturation: Nonanoic acid (saturated) has a higher melting point than this compound due to stronger van der Waals forces.

- Double Bond Position: Non-4-enoic acid’s double bond at C4 may lead to different stereochemical outcomes in reactions (e.g., hydrogenation or oxidation) compared to this compound.

- Functional Group Diversity: 5-Oxo-non-8-enoic acid exhibits ketone reactivity (e.g., nucleophilic additions) absent in this compound, making it more versatile in synthesis .

Functional Analogs

- Hex-5-enoic Acid Ethyl Ester (CAS 5451-09-2): A six-carbon analog with an ester group. While shorter in chain length, it shares similar alkene-related reactivity (e.g., polymerization susceptibility) .

- 5-Aminolevulinic Acid (CAS 106-60-5): A biochemically relevant compound with an amino and ketone group. Unlike this compound, it participates in heme biosynthesis .

Industrial Relevance

- This compound’s unsaturated structure may enhance its utility in lubricant formulations or bio-based polymers, where flexibility from double bonds is advantageous.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.